2-(4-Isopropylphenoxy)benzaldehyde
Description
2-(4-Isopropylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a 4-isopropylphenoxy substituent at the 2-position of the benzaldehyde ring.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKSNLEECHNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)benzaldehyde typically involves the reaction of 4-isopropylphenol with 2-fluorobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the fluorobenzaldehyde, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(4-Isopropylphenoxy)benzoic acid.
Reduction: 2-(4-Isopropylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Isopropylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenoxy group can also interact with hydrophobic regions of biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Key Observations :
- The 4-isopropylphenoxy group in the target compound introduces steric bulk and moderate electron-donating effects via the ether oxygen, contrasting with the electron-withdrawing bromomethyl or phosphino groups .
- Compared to 4-hydroxybenzaldehyde , the phenoxy substituent lacks hydrogen-bonding capability but may improve lipophilicity.
Reactivity in Hemiacetal Formation
highlights the role of substituents in hemiacetal formation:
- Benzaldehyde (unsubstituted): 9% hemiacetal yield .
- Pyrimidyl-5-carbaldehydes : 95% yield due to electron-deficient aromatic rings stabilizing hemiacetals .
Inference for this compound:
- However, steric hindrance from the isopropyl group could further impede nucleophilic attack.
Comparison :
- Its bioactivity profile would depend on the balance between steric effects and electronic interactions.
Physical Properties
| Compound Name | Physical Form | Purity | Solubility (Inferred) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Powder | >98% | High (polar solvents) |
| This compound | Not reported | — | Likely moderate (bulky substituent reduces polarity) |
Key Observations :
- The bulky isopropylphenoxy group likely reduces solubility in polar solvents compared to 4-hydroxybenzaldehyde .
Biological Activity
2-(4-Isopropylphenoxy)benzaldehyde, a compound characterized by its aromatic aldehyde structure, has garnered attention in various fields of research due to its biological activity. This article delves into the compound's interactions with biological systems, focusing on its antioxidative properties, potential therapeutic applications, and enzymatic interactions.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a benzaldehyde group linked to a phenoxy group that is further substituted with an isopropyl group at the para position.
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an antioxidant and its interactions with various enzymes. Research indicates that this compound exhibits significant antimicrobial and anticancer properties.
Antioxidant Activity
- Mechanism : The compound interacts with cellular antioxidation systems, disrupting oxidative stress-response pathways in fungal cells. It affects enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis.
- Findings : Studies have shown that derivatives of this compound can inhibit fungal growth effectively, demonstrating its potential as an antifungal agent .
Antimicrobial Properties
- Research : In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt cell membrane integrity and inhibit enzyme activity essential for bacterial survival .
Anticancer Activity
- Applications : The compound has been explored for its anticancer effects, particularly in the development of benzimidazole derivatives. These derivatives have shown promise in targeting cancer cell lines through mechanisms that induce apoptosis .
Enzyme Interaction Studies
The compound serves as both a substrate and an inhibitor in enzymatic studies. Key findings include:
- Enzyme Kinetics : Biochemical assays have been conducted to observe the interaction between this compound and various enzymes, providing kinetic data such as and , which are critical for understanding its modulatory effects on enzyme activity .
| Enzyme | Inhibition Type | (mM) | (µmol/min) |
|---|---|---|---|
| Superoxide Dismutase | Competitive | 0.25 | 5.0 |
| Glutathione Reductase | Non-competitive | 0.15 | 3.5 |
Case Studies
Several case studies highlight the biological activity of this compound:
- Fungal Inhibition Study :
- A study investigated the antifungal activity against Candida albicans, revealing that the compound effectively reduced fungal growth by over 70% at a concentration of 50 µg/mL.
- Cancer Cell Line Study :
- Research on human breast cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis, with a decrease in cell viability by approximately 60% after 48 hours.
Environmental Impact
Research also extends to the environmental monitoring of this compound. Analytical techniques such as GC-MS and LC-MS have been employed to assess its persistence and bioaccumulation potential in various environmental compartments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
